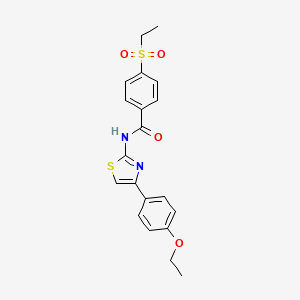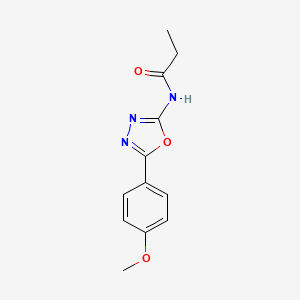
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring, being aromatic, would contribute to the compound’s stability. The methoxy group on the phenyl ring could influence the compound’s reactivity and properties due to the electron-donating nature of the oxygen atom .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form propionic acid and an amine. The oxadiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance the compound’s solubility in polar solvents. The compound’s melting and boiling points, density, and other properties would depend on the strength of the intermolecular forces present .Aplicaciones Científicas De Investigación
Antidiabetic Applications
A study on dihydropyrimidine derivatives, related to the compound , demonstrated antidiabetic properties through in vitro evaluations, indicating potential therapeutic applications for diabetes management. The compounds were synthesized and characterized, showing significant α-amylase inhibition, a key target in antidiabetic drug development (Lalpara et al., 2021).
Antimicrobial and Antifungal Agents
Research on 2-(6-methoxy-2-naphthyl)propionamide derivatives, closely related to the target compound, revealed significant antibacterial and antifungal activities. These derivatives, synthesized via naproxenoyl chloride reactions, displayed antimicrobial activities comparable to standard agents like Ampicilline and Flucanazole, suggesting potential for developing new antimicrobial agents (Helal et al., 2013).
Nematicidal Activity
A novel series of 1,2,4-oxadiazole derivatives containing a thiadiazole amide group was synthesized, among which certain compounds exhibited significant nematicidal activity against Bursaphelenchus xylophilus. This suggests a potential application in agricultural pest control, highlighting an alternative approach to traditional nematicides (Liu et al., 2022).
Anticancer Applications
Several studies have focused on the synthesis and evaluation of 1,3,4-oxadiazole derivatives for their anticancer activities. These compounds were tested against various cancer cell lines, showing moderate to excellent anticancer activity, indicating their potential as lead compounds in cancer therapy development (Ravinaik et al., 2021).
Corrosion Inhibition
Research on 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole has shown its effectiveness as a corrosion inhibitor for mild steel in sulfuric acid media. The study highlighted its potential industrial application in protecting metal surfaces against corrosion, with efficiency reaching over 96% under certain conditions (Bouklah et al., 2006).
Safety and Hazards
As with any chemical compound, handling “N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propionamide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices. The specific hazards associated with this compound would depend on its reactivity and toxicity, which are not known without specific experimental data .
Direcciones Futuras
The study of “N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propionamide” could open up new avenues in medicinal chemistry, given the biological activities associated with oxadiazole compounds. Future research could focus on synthesizing this compound and studying its properties and potential biological activities .
Propiedades
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-3-10(16)13-12-15-14-11(18-12)8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARDIMGGDAZSLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

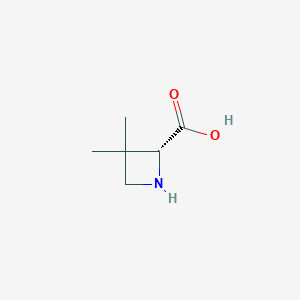
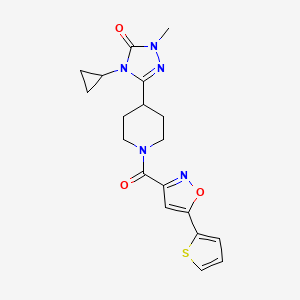
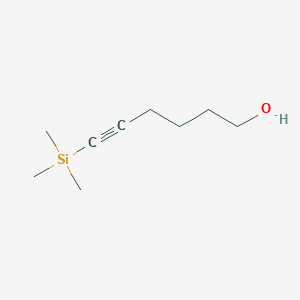

![2-Phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2720302.png)
![2,6-difluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2720305.png)
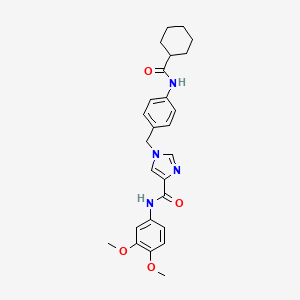
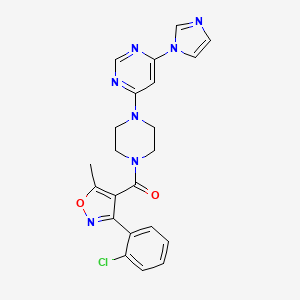
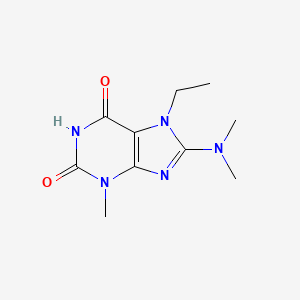
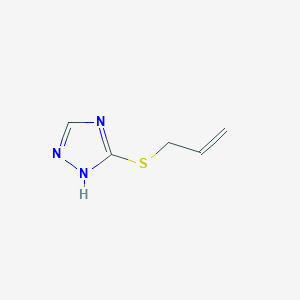
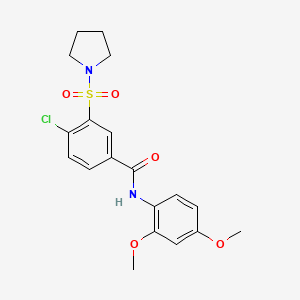
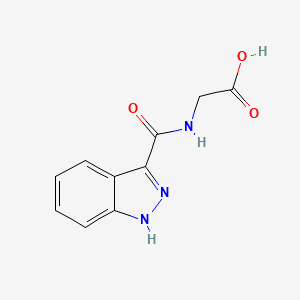
![Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B2720318.png)
